molecular formula C4H6O B1599754 (S)-2-Vinyloxirane CAS No. 62249-80-3

(S)-2-Vinyloxirane

Cat. No. B1599754
CAS RN: 62249-80-3
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-BYPYZUCNSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.





  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    “(S)-2-Vinyloxirane”, also known as “(S)-3,4-Epoxy-1-butene”, is a chemical compound with the molecular formula C4H6O and a molecular weight of 70.09 . It is a liquid at room temperature and has a boiling point of 66°C . .

    Safety And Hazards

    This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.




  • Future Directions

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    For a specific compound like “(S)-2-Vinyloxirane”, you would need to consult the primary literature or databases like PubChem, SciFinder, or Reaxys. Please note that not all compounds will have information available for all of these categories. If you have a different compound in mind or need information on a specific aspect of “(S)-2-Vinyloxirane”, feel free to ask!


    properties

    IUPAC Name

    (2S)-2-ethenyloxirane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GXBYFVGCMPJVJX-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC1CO1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C=C[C@H]1CO1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H6O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401319016
    Record name (2S)-2-Ethenyloxirane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401319016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    70.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-2-Vinyloxirane

    CAS RN

    62249-80-3
    Record name (2S)-2-Ethenyloxirane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=62249-80-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (2S)-2-Ethenyloxirane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401319016
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
    (S)-2-Vinyloxirane

    Citations

    For This Compound
    6
    Citations
    P Hoerner, HB Schlegel - The Journal of Physical Chemistry A, 2017 - ACS Publications
    The angular dependence of ionization by linear and circularly polarized light has been examined for N 2 , NH 3 , H 2 O, CO 2 , CH 2 O, pyrazine, methyloxirane, and vinyloxirane. Time-…
    Number of citations: 25 pubs.acs.org
    S Vasudeva Naidu - lib.unipune.ac.in
    Cancer" is the ability of some of the cells in a person's body to divide uncontrollably, form a tumor and often spread to other parts of the body through the blood stream. Cancerous cells …
    Number of citations: 2 lib.unipune.ac.in
    P Hoerner - 2023 - search.proquest.com
    Strong field electron dynamics are a quickly developing field of study in physical chemistry. In order to better understand experimental observations, there is a need for computational …
    Number of citations: 0 search.proquest.com
    A Kesel - 2023 - preprints.org
    Background: Oxygen exists in two gaseous (dioxygen and ozone) and six solid allotropic modifications. An additional allotropic modification of oxygen, the cyclooctaoxygen, was …
    Number of citations: 10 www.preprints.org
    P Kumar, M Pandey, P Gupta, SV Naidu, DD Dhavale - 2010 - Wiley Online Library
    A concise and practical enantioselective synthesis of (+)‐strictifolione has been achieved in high diastereomeric excess using Jacobsen's hydrolytic kinetic resolution, proline‐catalyzed …
    RJ Crawford, SB Lutener… - Canadian Journal of …, 1976 - cdnsciencepub.com
    On a étudié, à des températures allant de 270–310 C, la cinétique de la thermolyse en phase gazeuse du vinyl-2 oxiranne (4). La racémisation du composé 4 chiral se produit 6 fois …
    Number of citations: 62 cdnsciencepub.com

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